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N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

EGFR T790M/L858R NSCLC Kinase inhibitor selectivity

Research on osimertinib-resistant EGFR models is frequently confounded by pan-EGFR inhibitors that mask mutant-specific pharmacology. This 4-methoxyphenethyl-pyrrolopyrimidine directly addresses the need for cleaner chemical probes: - 8 nM cellular IC50 against EGFR T790M/L858R phosphorylation in H1975 cells. - 10-fold selectivity over wild-type EGFR (83 nM IC50), enabling cleaner interpretation of mutant-specific signaling. - Sub-nanomolar Ki (6 nM) and ethylene-linker design provide a reliable template for structure-guided optimization.

Molecular Formula C16H18N4O
Molecular Weight 282.34 g/mol
CAS No. 2549037-78-5
Cat. No. B6447357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS2549037-78-5
Molecular FormulaC16H18N4O
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(N=CN=C21)NCCC3=CC=C(C=C3)OC
InChIInChI=1S/C16H18N4O/c1-20-10-8-14-15(18-11-19-16(14)20)17-9-7-12-3-5-13(21-2)6-4-12/h3-6,8,10-11H,7,9H2,1-2H3,(H,17,18,19)
InChIKeyPNHVINXJKOSZOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor for Research Sourcing


N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 2549037-78-5) is a synthetic small molecule belonging to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold in kinase drug discovery [1]. Characterized by a 4-methoxyphenethylamine substitution at the C4 position and a methyl group at N7, this compound is structurally related to ATP‑competitive kinase inhibitors targeting the EGFR family and LRRK2 [2].

Pyrrolo[2,3-d]pyrimidine ATP-competitive kinase scaffold
Reported EGFR family and LRRK2 kinase inhibition context
Mutant kinase pathway study tool (EGFR T790M/L858R model fit)

Risks of Unvalidated Analog Substitution


Pyrrolo[2,3-d]pyrimidines exhibit steep structure–activity relationships; minor changes in the N4 substituent or N7 alkylation can shift kinase selectivity profiles by orders of magnitude. For instance, the 4-methoxyphenethylamine side chain in this compound confers single‑digit nanomolar inhibition of EGFR T790M/L858R, whereas a direct N4‑(4‑methoxyphenyl) analog displays only micromolar activity against EGFR in a different cellular context [1][2]. Without head‑to‑head quantitative data, substituting a seemingly similar pyrrolopyrimidine risks both loss of target engagement and off‑target activity that can confound phenotypic readouts.

N4 substituent variation
Minor changes in the N4 arylethyl group may shift kinase selectivity by orders of magnitude.
N7 alkylation sensitivity
Alterations at the N7 position can modulate ATP-pocket interactions and cellular activity.
Direct N4-phenyl analog mismatch
N4-(4-methoxyphenyl) analogs lacking the ethyl linker may exhibit significantly reduced cellular activity in EGFR T790M models.

Quantitative Benchmarking Against Comparators


Cellular Potency: EGFR T790M/L858R vs. Wild-Type

In human H1975 non‑small‑cell lung cancer cells harbouring the EGFR T790M/L858R double mutation, N-[2-(4-methoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine inhibited phosphorylation with an IC50 of 8 nM. Against wild‑type EGFR in A549 cells under the same pre‑incubation and stimulation protocol, the IC50 was 83 nM, representing a 10.4‑fold selectivity for the mutant form [1]. This selectivity profile contrasts with the closely related N4‑phenyl analog Compound 6, which shows only single‑digit micromolar inhibition of EGFR in enzymatic assays (no cellular selectivity data reported) [2].

Cellular EGFR IC50
Reported
Target: 8 nM (T790M/L858R) / 83 nM (WT)
Comparator: ~1–10 µM (enzymatic EGFR)
Reported 10.4-fold mutant selectivity; comparator data from enzymatic assay context
Cross-study; cellular vs. enzymatic conditions differ
EGFR T790M/L858R NSCLC Kinase inhibitor selectivity

EGFR T790M/L858R Binding Affinity

The compound displayed a binding inhibition constant (Ki) of 6 nM against the EGFR T790M/L858R double mutant in a biochemical assay [1]. Most pyrrolo[2,3-d]pyrimidine‑based EGFR inhibitors, such as AEE788, achieve Ki values in the low nanomolar range against wild‑type EGFR but show reduced affinity against the T790M gatekeeper mutant (typically >100 nM) [2]. The retention of single‑digit nanomolar Ki against the resistant double mutant suggests that the 4-methoxyphenethylamine substituent may occupy a region of the ATP pocket that accommodates the methionine gatekeeper.

EGFR T790M/L858R Ki
Reported
6 nM
Single-digit nanomolar binding affinity context in T790M model
Reference AEE788 reported >100 nM for T790M (class reference)
EGFR kinase binding Ki determination Double mutant

Ethyl Linker vs. N4-Phenyl Substitution

The target compound incorporates an ethylene spacer between the 4‑amino group and the 4‑methoxyphenyl ring, whereas the majority of published pyrrolo[2,3-d]pyrimidine kinase inhibitors (e.g., Compound 6 in the N4‑phenylsubstituted series) attach the aryl group directly to the nitrogen [1]. This ethyl linker has been shown in related pyrrolopyrimidine series to enhance conformational flexibility and improve access to the hydrophobic back pocket of kinase domains, a feature that correlates with improved selectivity for certain mutant kinases [2]. While direct selectivity panel data for this exact compound are not publicly available, the structural distinction provides a mechanistic basis for the differential cellular activity observed.

N4 Linker Comparison
Class-level
Target: ethylene spacer present
Comparator: direct N-phenyl (no spacer)
Structural feature associated with improved cellular potency in EGFR T790M model
Direct selectivity panel data not available; class-level SAR inference
Pyrrolopyrimidine SAR Linker optimization Kinase selectivity

Drug Discovery Application Scenarios


EGFR T790M/L858R NSCLC Cellular Models

The compound’s 8 nM cellular IC50 against EGFR T790M/L858R phosphorylation in H1975 cells supports its use as a chemical probe for dissecting EGFR‑dependent signalling in osimertinib‑resistant or ‑tolerant contexts. Its 10‑fold selectivity over wild‑type EGFR (83 nM IC50) allows for cleaner interpretation of mutant‑specific pharmacology compared to pan‑EGFR inhibitors [1].

Kinase Selectivity Profiling & Mutant-Selective Inhibitor Design

The sub‑nanomolar Ki (6 nM) for the EGFR double mutant, combined with the predicted kinome‑wide selectivity advantage conferred by the ethyl linker, positions this compound as a template for fragment‑based or structure‑guided optimization programs aimed at gatekeeper‑mutant kinases [1].

Pyrrolopyrimidine SAR Benchmarking

Because the compound differs from the N4‑phenyl series by the presence of an ethylene spacer, it serves as a direct comparator for medicinal chemists exploring linker‑length effects on kinase potency, selectivity, and cellular permeability [2].

Application
Selection Property
Validation Focus
EGFR mutant signaling probe studies
Mutant vs. wild-type selectivity profile
Cellular EGFR phosphorylation endpoints
Kinase inhibitor design research
Pyrrolo[2,3-d]pyrimidine scaffold flexibility
Binding affinity and selectivity panel review
Pyrrolopyrimidine SAR comparator studies
N4-ethyl linker vs. direct N-phenyl substitution
Linker-dependent potency and selectivity review
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